6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 895639-98-2
VCID: VC7515324
InChI: InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3
SMILES: CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

CAS No.: 895639-98-2

Cat. No.: VC7515324

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.52

* For research use only. Not for human or veterinary use.

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine - 895639-98-2

Specification

CAS No. 895639-98-2
Molecular Formula C22H26N2O4S
Molecular Weight 414.52
IUPAC Name 6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Standard InChI InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3
Standard InChI Key GDRNLWXMPOWRCC-UHFFFAOYSA-N
SMILES CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • 6-Ethoxy group: An ethoxy (–OCH2CH3) moiety at position 6 of the quinoline core, influencing electronic and steric properties .

  • N,N-Diethylamine: A tertiary amine at position 4, contributing to basicity and potential hydrogen-bonding interactions .

  • 4-Methoxybenzenesulfonyl group: A sulfonamide-linked para-methoxybenzene ring at position 3, enhancing molecular rigidity and binding affinity .

Property6-Ethoxy Derivative (Estimated)Methoxy Analog Chloro Analog
Molecular FormulaC22H27N3O4SC21H24N2O4SC20H21ClN2O3S
Molecular Weight (g/mol)429.5400.5404.9
logP~4.84.33244.9844
Hydrogen Bond Acceptors776

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis likely follows modular strategies observed in related quinoline derivatives:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

  • Sulfonylation at Position 3: Reaction with 4-methoxybenzenesulfonyl chloride under basic conditions .

  • Introduction of N,N-Diethylamine: Nucleophilic substitution or Buchwald-Hartwig amination at position 4 .

  • Ethoxy Group Installation: Alkylation of a 6-hydroxy precursor with ethyl bromide or Mitsunobu reaction .

Comparative Analysis with Analogues

  • 6-Methoxy vs. 6-Ethoxy: Ethoxy substitution increases lipophilicity (logP ~4.8 vs. 4.33 ), potentially enhancing membrane permeability but reducing aqueous solubility.

  • 6-Chloro vs. 6-Ethoxy: Chlorine’s electron-withdrawing nature (σp = 0.23) contrasts with ethoxy’s electron-donating effect (σp = -0.24), altering electronic distribution and binding interactions .

Physicochemical Properties

Lipophilicity and Solubility

  • logP/logD: Estimated logP of ~4.8 suggests moderate lipophilicity, comparable to the chloro analog (logP 4.98 ).

  • Aqueous Solubility: Predicted low solubility (logSw ≈ -4.5) due to high logP and aromatic stacking .

Stereoelectronic Effects

  • Sulfonyl Group: The –SO2– linkage withdraws electron density, polarizing the quinoline core and facilitating π-π interactions with biological targets .

  • Ethoxy Donor: The –OCH2CH3 group at position 6 donates electrons via resonance, potentially stabilizing charge-transfer complexes .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in ethoxy installation steps (e.g., via Ullmann coupling) .

  • ADMET Profiling: Addressing low solubility through prodrug strategies or formulation advancements.

  • Target Identification: High-throughput screening to elucidate specific biological targets and mechanisms.

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